molecular formula C11H17BO4 B6317541 4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid CAS No. 565452-39-3

4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid

Cat. No.: B6317541
CAS No.: 565452-39-3
M. Wt: 224.06 g/mol
InChI Key: XHKJRMKWNJCEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a methoxymethoxy group and an isopropyl group, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-(1-methylethyl)phenylboronic acid.

    Protection of Hydroxyl Group: The hydroxyl group is protected using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA) to form the methoxymethoxy derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Boronic acids are explored for their potential in drug delivery and as enzyme inhibitors.

    Industry: It is used in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the methoxymethoxy and isopropyl groups.

    4-(Methoxymethoxy)phenylboronic acid: Lacks the isopropyl group.

    3-(1-Methylethyl)phenylboronic acid: Lacks the methoxymethoxy group.

Uniqueness

4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid is unique due to the presence of both the methoxymethoxy and isopropyl groups, which can influence its reactivity and interactions with other molecules. These substituents can enhance its solubility, stability, and specificity in various chemical reactions and applications.

Properties

IUPAC Name

[4-(methoxymethoxy)-3-propan-2-ylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-8(2)10-6-9(12(13)14)4-5-11(10)16-7-15-3/h4-6,8,13-14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKJRMKWNJCEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCOC)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.